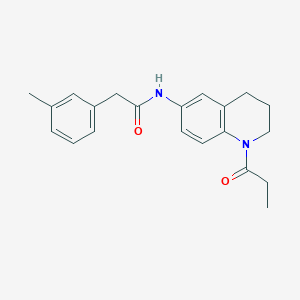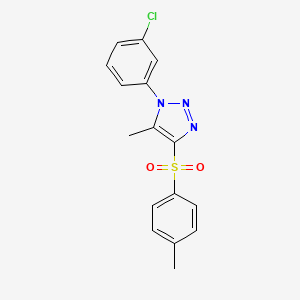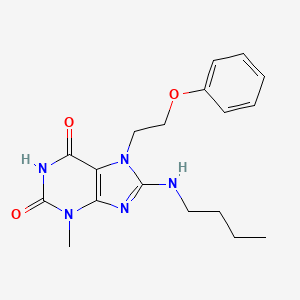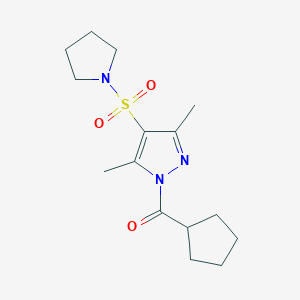
2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (MPTQA) is an organic compound that has been widely studied in the scientific community due to its potential applications in various fields. MPTQA is a widely studied compound due to its unique structure, which enables it to interact with other molecules in a variety of ways. MPTQA is a molecule that has been found to possess a range of interesting properties, such as its ability to act as an antioxidant, anti-inflammatory, and anti-tumor agent. Furthermore, MPTQA has been studied for its potential applications in drug development, as well as its potential use as a therapeutic agent.
Wirkmechanismus
The exact mechanism by which 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exerts its various effects is still not fully understood. However, it is believed that 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may act as an antioxidant by scavenging reactive oxygen species, thereby preventing oxidative damage to cells. Additionally, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Finally, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may act as an anti-tumor agent by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied for its potential effects on a variety of biochemical and physiological processes. For example, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been found to possess antioxidant activity, as well as anti-inflammatory and anti-tumor activity. Additionally, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been found to possess antiviral activity, as well as to possess neuroprotective and cardioprotective activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in laboratory experiments has several advantages. For example, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is relatively easy to synthesize and is available commercially at a low cost. Additionally, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a relatively stable compound, which makes it ideal for use in long-term experiments. However, there are some limitations to the use of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in laboratory experiments. For example, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a relatively large molecule, which can make it difficult to dissolve in aqueous solutions and can make it difficult to measure accurately.
Zukünftige Richtungen
There are a number of potential future directions for the research of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. For example, further research could be conducted to explore the potential applications of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in drug development, as well as to explore the potential therapeutic uses of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. Additionally, further research could be conducted to explore the potential mechanisms of action of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, as well as to explore the potential biochemical and physiological effects of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. Finally, further research could be conducted to explore the potential advantages and limitations of using 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in laboratory experiments.
Synthesemethoden
2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be synthesized in a variety of ways. The most common method of synthesizing 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is via a reaction between 3-methylphenylacetic acid and 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl acetate. This reaction is catalyzed by a strong base, such as potassium hydroxide, and yields 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide as the main product. Other methods of synthesizing 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide include the reaction between 3-methylphenylacetic acid and 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl acetate in the presence of a palladium catalyst, as well as a reaction between 3-methylphenylacetic acid and 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl acetate in the presence of a ruthenium catalyst.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied extensively in the scientific community due to its potential applications in various fields. For example, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-tumor agent. Furthermore, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied for its potential applications in drug development, as well as its potential use as a therapeutic agent.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-21(25)23-11-5-8-17-14-18(9-10-19(17)23)22-20(24)13-16-7-4-6-15(2)12-16/h4,6-7,9-10,12,14H,3,5,8,11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFHELRUDGIHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)naphthalene-1-carboxamide](/img/structure/B6499755.png)
![2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499759.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499764.png)


![7-[(3-bromophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499772.png)

![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499781.png)
![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6499785.png)



![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B6499820.png)